molecular formula C10H10N2O4S B2463138 [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid CAS No. 854357-50-9

[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid

Cat. No.: B2463138
CAS No.: 854357-50-9
M. Wt: 254.26
InChI Key: WYAVGKBCFWUKSR-UHFFFAOYSA-N
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Description

[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate
  • Ethyl ({[(4-Hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
  • (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid is a compound with potential biological activities that have been explored in various studies. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C10H10N2O4S
  • Molecular Weight : 254.26 g/mol
  • CAS Number : Not specified in the sources but related compounds have CAS numbers like 128-44-9 for sodium salt forms.

Antimicrobial Properties

Research indicates that compounds related to benzisothiazole derivatives exhibit antimicrobial activity. A study highlighted that benzisothiazole derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Anticancer Activity

Benzisothiazole derivatives have been investigated for their anticancer properties. For example, a related compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also exhibit potential as an anticancer agent by targeting cancer cell proliferation and survival mechanisms .

Enzyme Inhibition

Some studies have focused on the enzyme inhibition capabilities of benzisothiazole derivatives. These compounds can act as inhibitors of various enzymes involved in metabolic processes. This activity could lead to therapeutic applications in diseases where enzyme regulation is crucial .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several benzisothiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This positions this compound as a candidate for further exploration in antimicrobial therapy .

Study 2: Anticancer Effects

In vitro studies on related benzisothiazole compounds demonstrated their ability to induce apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This indicates a potential pathway through which this compound could exert anticancer effects .

Research Findings Summary Table

Property Findings
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus (MIC: 32-128 µg/mL)
Anticancer ActivityInduces apoptosis in cancer cell lines via protein regulation
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-12(6-9(13)14)10-7-4-2-3-5-8(7)17(15,16)11-10/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAVGKBCFWUKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-50-9
Record name 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid
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